molecular formula C19H14ClN4Na3O12S3 B081890 trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate CAS No. 12769-09-4

trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate

Cat. No.: B081890
CAS No.: 12769-09-4
M. Wt: 691 g/mol
InChI Key: JVWFJQBGRJXMOM-UHFFFAOYSA-K
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Description

Trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C19H14ClN4Na3O12S3 and its molecular weight is 691 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate, commonly known as Reactive Yellow 13 (C.I. 18990), is a synthetic azo dye with various industrial applications, particularly in textiles and food products. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

  • Chemical Formula : C19H18ClN4NaO12S3
  • Molecular Weight : 648.99 g/mol
  • CAS Number : 12769-09-4
PropertyValue
Molecular FormulaC19H18ClN4NaO12S3
Molecular Weight648.99 g/mol
CAS Number12769-09-4
SolubilitySoluble in water

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that it can effectively reduce microbial populations in food products, particularly against pathogens such as Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli.

Case Study: Efficacy Against Pathogens

In a study assessing the efficacy of various antimicrobial treatments on chicken legs, trisodium phosphate (TSP), which shares structural similarities with Reactive Yellow 13, was evaluated. The results indicated significant reductions in bacterial counts:

Treatment TypeLog Reduction (Gram-positive)Log Reduction (Gram-negative)
TSP0.871.28
Acidified Sodium Chlorite (ASC)0.862.03
Citric Acid0.821.23

The study concluded that TSP was the second most effective compound for both bacterial groups, highlighting its potential utility in food safety applications .

Toxicological Profile

The toxicological assessment of this compound indicates low acute toxicity levels. The median lethal dose (LD50) is reported to be greater than 2000 mg/kg, suggesting minimal risk at typical exposure levels .

However, concerns regarding potential carcinogenic effects due to the release of amines from azo dyes have been documented, necessitating further research into long-term exposure effects .

The antimicrobial mechanism of action involves disruption of bacterial cell membranes, leading to leakage of cellular contents and subsequent cell death. This property is particularly valuable in food preservation and safety .

Properties

IUPAC Name

trisodium;2-chloro-5-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfonyl)phenyl]-4H-pyrazol-4-yl]diazenyl]-4-sulfonatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O12S3.3Na/c1-10-17(22-21-15-8-13(19(26)27)14(20)9-16(15)38(30,31)32)18(25)24(23-10)11-2-4-12(5-3-11)37(28,29)7-6-36-39(33,34)35;;;/h2-5,8-9,17H,6-7H2,1H3,(H,26,27)(H,30,31,32)(H,33,34,35);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWFJQBGRJXMOM-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C(=C2)C(=O)[O-])Cl)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN4Na3O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12769-09-4
Record name Reactive Yellow 13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012769094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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